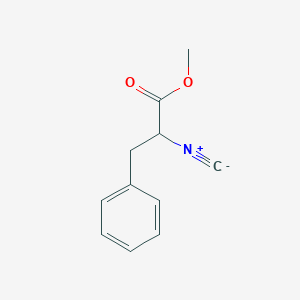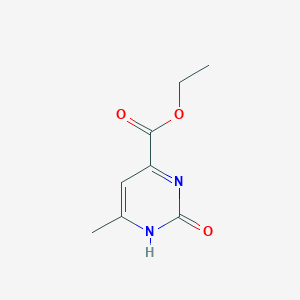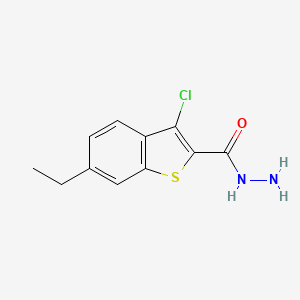
(2-Nitrophenyl)-piperidin-1-ylmethanone
Descripción general
Descripción
(2-Nitrophenyl)-piperidin-1-ylmethanone, also known as NPC-16, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). The inhibition of MAGL by NPC-16 leads to an increase in 2-AG levels, which has been linked to a variety of physiological and biochemical effects.
Mecanismo De Acción
(2-Nitrophenyl)-piperidin-1-ylmethanone acts as a competitive inhibitor of MAGL, binding to the active site of the enzyme and preventing the hydrolysis of 2-AG. This leads to an accumulation of 2-AG in the brain and other tissues, which can activate cannabinoid receptors and produce a variety of physiological and biochemical effects.
Biochemical and physiological effects:
The increase in 2-AG levels produced by (2-Nitrophenyl)-piperidin-1-ylmethanone has been linked to a variety of physiological and biochemical effects, including analgesia, anti-inflammation, and neuroprotection. 2-AG is also involved in the regulation of appetite, mood, and stress, and has been implicated in the pathogenesis of various diseases, including cancer, epilepsy, and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Nitrophenyl)-piperidin-1-ylmethanone is a potent and selective inhibitor of MAGL, which makes it a valuable tool for studying the endocannabinoid system in vitro and in vivo. However, the effects of (2-Nitrophenyl)-piperidin-1-ylmethanone on other enzymes and receptors in the endocannabinoid system should be taken into account when interpreting experimental results. In addition, the use of (2-Nitrophenyl)-piperidin-1-ylmethanone in animal studies may be limited by its poor solubility and bioavailability, which can affect its pharmacokinetics and efficacy.
Direcciones Futuras
There are many potential future directions for research on (2-Nitrophenyl)-piperidin-1-ylmethanone and the endocannabinoid system. One area of interest is the development of more potent and selective MAGL inhibitors, which could have therapeutic potential for a variety of diseases. Another area of interest is the investigation of the interactions between the endocannabinoid system and other signaling pathways, such as the immune system and the gut microbiome. Finally, the role of 2-AG and other endocannabinoids in human health and disease remains an important area of research, and (2-Nitrophenyl)-piperidin-1-ylmethanone could be a valuable tool for advancing our understanding of this complex system.
Aplicaciones Científicas De Investigación
(2-Nitrophenyl)-piperidin-1-ylmethanone has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. The inhibition of MAGL by (2-Nitrophenyl)-piperidin-1-ylmethanone has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models of pain, inflammation, and neurodegeneration. (2-Nitrophenyl)-piperidin-1-ylmethanone has also been used to study the role of the endocannabinoid system in addiction, anxiety, and depression.
Propiedades
IUPAC Name |
(2-nitrophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(13-8-4-1-5-9-13)10-6-2-3-7-11(10)14(16)17/h2-3,6-7H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRDNSHELUDVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366067 | |
| Record name | (2-nitrophenyl)-piperidin-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitrophenyl)-piperidin-1-ylmethanone | |
CAS RN |
26163-44-0 | |
| Record name | (2-nitrophenyl)-piperidin-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1608113.png)
![8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1608114.png)


![2-[4-(2-Methoxyphenyl)piperazino]ethanethioamide](/img/structure/B1608118.png)

![2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic Acid](/img/structure/B1608122.png)

![4-[(4-carbamoylphenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1608126.png)

![[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1608130.png)
